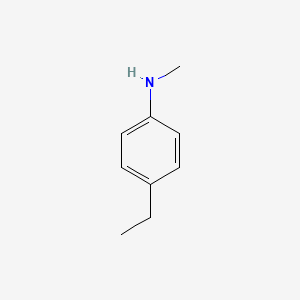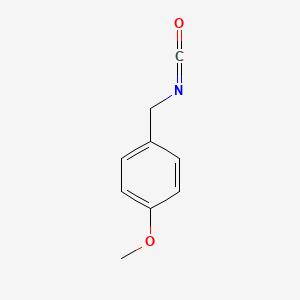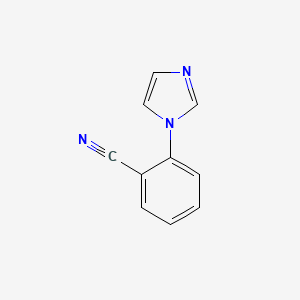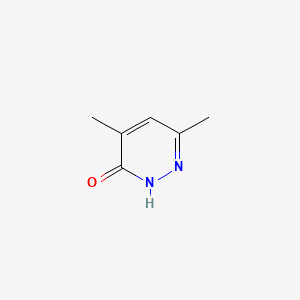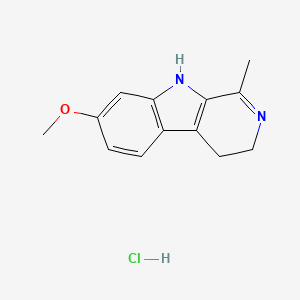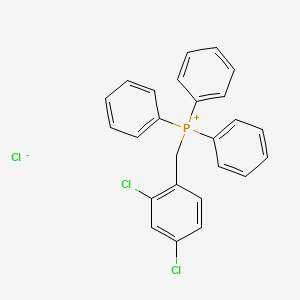
4-Ethyl-2-nitroaniline
概要
説明
4-Ethyl-2-nitroaniline, also known as 4-nitroaniline ethyl ether, is an organic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 83-85 °C and a boiling point of 230-232 °C. This compound has a molecular formula of C8H10N2O2 and a molar mass of 170.17 g/mol. This compound is commonly used as a reagent in organic synthesis, and is also employed in a range of scientific research applications.
科学的研究の応用
Phase Diagrams in Energetic Materials’ Stabilizers
A study by Trache et al. (2013) explored the phase diagrams of binary mixtures involving N-ethyl-4-nitroaniline, a compound closely related to 4-Ethyl-2-nitroaniline. This research is significant in understanding the liquidus and solidus equilibrium temperatures of mixtures involving nitroaniline derivatives, which can be crucial in the stabilization of energetic materials (Trache et al., 2013).
Solubility and Solvation in Mixed Solvents
Li et al. (2017) investigated the solubility and preferential solvation of 2-methyl-4-nitroaniline in mixed solvents. This research provides insights into the physicochemical interactions and solubility behaviors of nitroaniline derivatives, including this compound, in various solvent environments (Li et al., 2017).
Safety and Hazards
While specific safety and hazard information for 4-Ethyl-2-nitroaniline is not available in the retrieved sources, it is generally recommended to avoid breathing in the mist, gas, or vapors of similar compounds, and to avoid contact with skin and eyes . Personal protective equipment should be used when handling such compounds .
作用機序
Target of Action
Nitro compounds, in general, are known to interact with various biological targets due to their ability to undergo reduction .
Mode of Action
The mode of action of 4-Ethyl-2-nitroaniline involves its interaction with its targets. As a nitro compound, this compound can be reduced . The nitro group in the compound is a meta director, which means it directs subsequent reactions to the meta position .
Biochemical Pathways
Nitro compounds are known to participate in various biochemical reactions due to their reactivity .
Result of Action
Nitro compounds are known to have various effects at the molecular and cellular level due to their reactivity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, N-ethyl-4-nitroaniline, a similar compound, is known to react exothermically with acids to form salts plus water . It may also react with strong reducing agents, such as hydrides, to generate flammable gaseous hydrogen .
特性
IUPAC Name |
4-ethyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-6-3-4-7(9)8(5-6)10(11)12/h3-5H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQAPQLDPWSAQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30290997 | |
| Record name | 4-ethyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30290997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3663-35-2 | |
| Record name | 4-Ethyl-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3663-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 72325 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003663352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC72325 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72325 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-ethyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30290997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



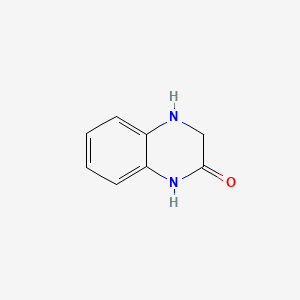

![2-[[2-(2-methylphenyl)acetyl]amino]acetic Acid](/img/structure/B1295602.png)
